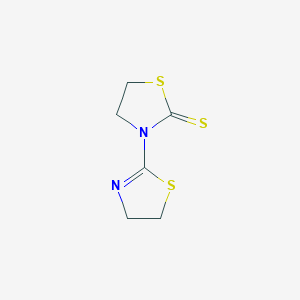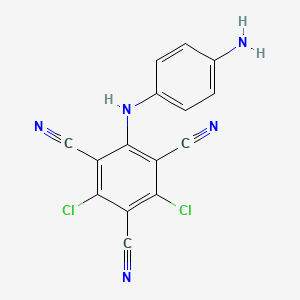
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is an organic compound with a complex structure It is characterized by the presence of three cyano groups attached to a benzene ring, along with two chlorine atoms and an aminoanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of cyano groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, amines, and nitriles. These products can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-: This compound has similar structural features but with methyl groups instead of chlorine and aminoanilino groups.
1,3,5-Tricyanobenzene: A simpler compound with only cyano groups attached to the benzene ring.
Uniqueness
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is unique due to the presence of both chlorine and aminoanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.
Propiedades
Número CAS |
35727-97-0 |
|---|---|
Fórmula molecular |
C15H7Cl2N5 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-(4-aminoanilino)-4,6-dichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H7Cl2N5/c16-13-10(5-18)14(17)12(7-20)15(11(13)6-19)22-9-3-1-8(21)2-4-9/h1-4,22H,21H2 |
Clave InChI |
FNCMMTVNCZUXKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


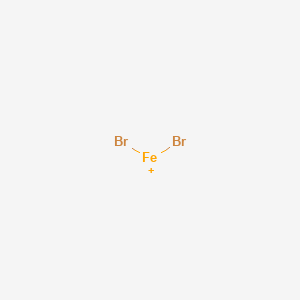
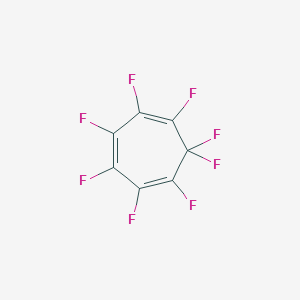


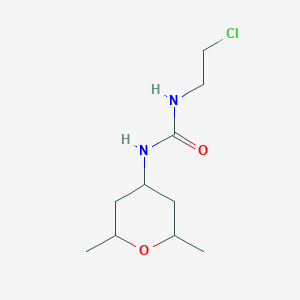

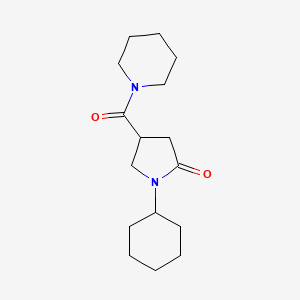
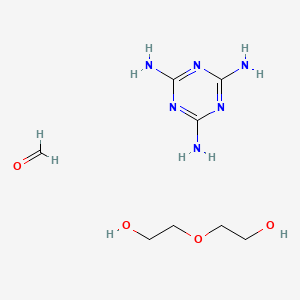
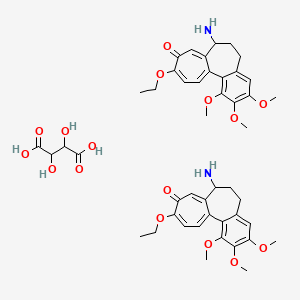
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)
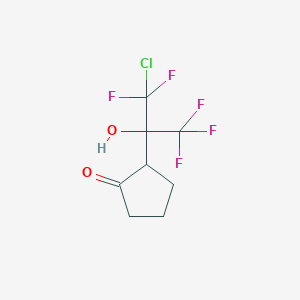

![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
